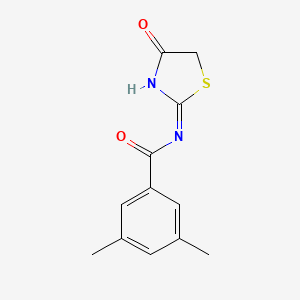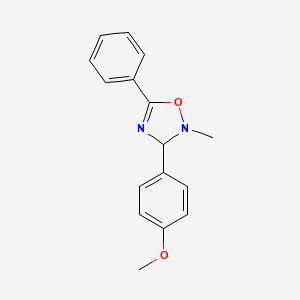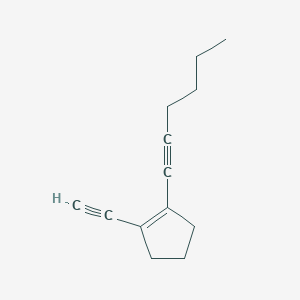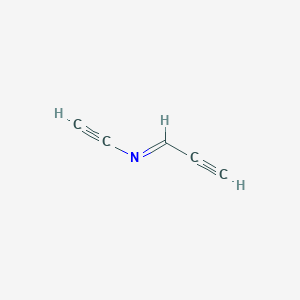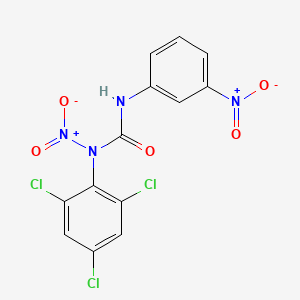
N-Nitro-N'-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” is a synthetic organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of nitro groups (-NO2) attached to aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” typically involves the reaction of 3-nitroaniline with 2,4,6-trichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the compound in a pure form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” can undergo several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” would depend on its specific application. For example, if used as an antimicrobial agent, it may interfere with the metabolic pathways of microorganisms. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Nitro-N’-(3-nitrophenyl)urea
- N-Nitro-N’-(2,4,6-trichlorophenyl)urea
- N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea
Uniqueness
“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” is unique due to the specific arrangement of nitro and trichlorophenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
445289-46-3 |
|---|---|
Formule moléculaire |
C13H7Cl3N4O5 |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
1-nitro-3-(3-nitrophenyl)-1-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl3N4O5/c14-7-4-10(15)12(11(16)5-7)18(20(24)25)13(21)17-8-2-1-3-9(6-8)19(22)23/h1-6H,(H,17,21) |
Clé InChI |
BBNPZTHHHMRPSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)N(C2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


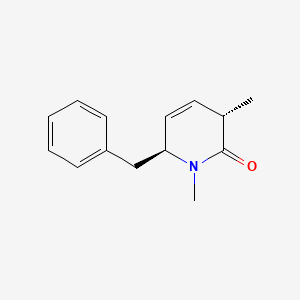
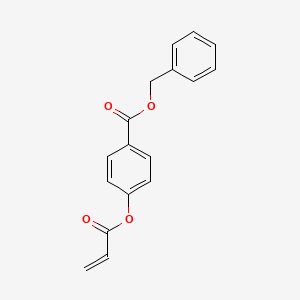
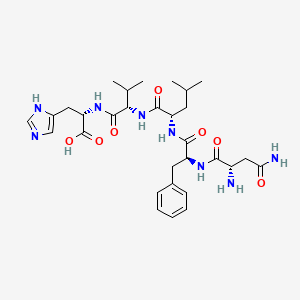
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
